molecular formula C18H15ClF3N3O3 B2696549 4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380079-69-4

4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2696549
CAS No.: 2380079-69-4
M. Wt: 413.78
InChI Key: FYUIXTQEWHPWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazin-2-one core substituted with a 5-chloro-2-methoxybenzoyl group and a 2-(trifluoromethyl)pyridin-4-yl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazin-2-one Core: The piperazin-2-one core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the 5-Chloro-2-methoxybenzoyl Group: This step involves the acylation of the piperazin-2-one core with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-(Trifluoromethyl)pyridin-4-yl Group: The final step is the coupling of the intermediate with 2-(trifluoromethyl)pyridine-4-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the benzoyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Similar structure but lacks the piperazin-2-one core.

    4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine: Similar structure but contains a piperidine ring instead of piperazin-2-one.

Uniqueness

The presence of the piperazin-2-one core in 4-(5-chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one imparts unique chemical properties, such as increased rigidity and specific electronic characteristics, which may enhance its interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

4-(5-chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O3/c1-28-14-3-2-11(19)8-13(14)17(27)24-6-7-25(16(26)10-24)12-4-5-23-15(9-12)18(20,21)22/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUIXTQEWHPWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.